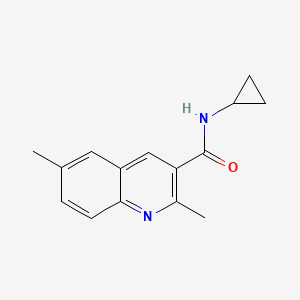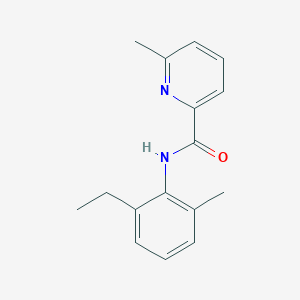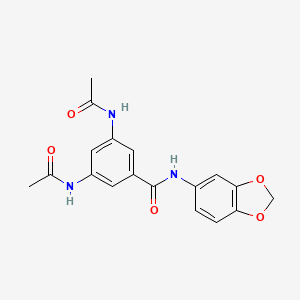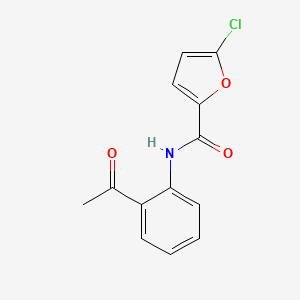
N-cyclopropyl-2,6-dimethylquinoline-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopropyl-2,6-dimethylquinoline-3-carboxamide (CPQ) is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. CPQ belongs to the quinoline family of compounds and has a unique cyclopropyl group attached to its structure. This cyclopropyl group gives CPQ distinct chemical properties that make it a valuable tool for investigating various biological processes.
作用機序
The mechanism of action of N-cyclopropyl-2,6-dimethylquinoline-3-carboxamide is not fully understood, but it is believed to involve the modulation of ion channels and other membrane proteins. N-cyclopropyl-2,6-dimethylquinoline-3-carboxamide has been shown to bind to specific sites on these proteins, altering their function and leading to changes in the electrical activity of cells. This effect can be used to investigate the role of ion channels in various biological processes.
Biochemical and Physiological Effects:
N-cyclopropyl-2,6-dimethylquinoline-3-carboxamide has been shown to have a variety of biochemical and physiological effects. In particular, N-cyclopropyl-2,6-dimethylquinoline-3-carboxamide has been shown to alter the electrical activity of cells by modulating the function of ion channels. This effect can be used to investigate the role of ion channels in various biological processes, including the transmission of signals in the nervous system.
実験室実験の利点と制限
One of the main advantages of N-cyclopropyl-2,6-dimethylquinoline-3-carboxamide is its ability to modulate the function of ion channels, which are critical for the transmission of signals in the nervous system. This effect can be used to investigate the role of ion channels in various biological processes. However, N-cyclopropyl-2,6-dimethylquinoline-3-carboxamide also has some limitations, including its potential toxicity and the need for specialized equipment and expertise to handle the compound safely.
将来の方向性
There are many potential future directions for research involving N-cyclopropyl-2,6-dimethylquinoline-3-carboxamide. One area of interest is the development of new compounds based on the N-cyclopropyl-2,6-dimethylquinoline-3-carboxamide structure that have improved properties for scientific research. Another area of interest is the investigation of the potential therapeutic applications of N-cyclopropyl-2,6-dimethylquinoline-3-carboxamide and related compounds in the treatment of various diseases. Finally, further research is needed to fully understand the mechanism of action of N-cyclopropyl-2,6-dimethylquinoline-3-carboxamide and its effects on ion channels and other membrane proteins.
合成法
The synthesis of N-cyclopropyl-2,6-dimethylquinoline-3-carboxamide involves several steps, including the preparation of the starting materials and the reaction conditions required for the formation of the final product. One of the most commonly used methods for synthesizing N-cyclopropyl-2,6-dimethylquinoline-3-carboxamide involves the reaction of 2,6-dimethylquinoline-3-carboxylic acid with cyclopropylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The resulting product is then purified using various techniques such as column chromatography or recrystallization.
科学的研究の応用
N-cyclopropyl-2,6-dimethylquinoline-3-carboxamide has been shown to have a variety of applications in scientific research. One of the most significant areas of research involves the investigation of the mechanism of action of various biological processes. N-cyclopropyl-2,6-dimethylquinoline-3-carboxamide has been used to study the function of ion channels, which are critical for the transmission of signals in the nervous system. N-cyclopropyl-2,6-dimethylquinoline-3-carboxamide has also been used to investigate the role of certain enzymes in the metabolism of drugs and other compounds.
特性
IUPAC Name |
N-cyclopropyl-2,6-dimethylquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-9-3-6-14-11(7-9)8-13(10(2)16-14)15(18)17-12-4-5-12/h3,6-8,12H,4-5H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNQQBAODYHIHIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=C(N=C2C=C1)C)C(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-2,6-dimethylquinoline-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,6-dimethylphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7472303.png)
![N-[(2R)-2-(4-chlorophenyl)-2-hydroxyethyl]-2-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B7472318.png)
![N-[5-[(3,5-difluorophenyl)methyl]-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B7472326.png)
![N-[(1S)-1-(3-fluorophenyl)ethyl]pyrazine-2-carboxamide](/img/structure/B7472339.png)
![N,N-dimethyl-3-(1,3,4,6-tetramethylpyrazolo[3,4-b]pyridin-5-yl)propanamide](/img/structure/B7472346.png)
![1-[3-(4-Methylphthalazin-1-yl)oxyphenyl]ethanone](/img/structure/B7472348.png)







